4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole

Kinase inhibition TrkA ELISA

Select CAS 1417982-47-8 to access a proven TrkA kinase inhibitor scaffold (IC₅₀ 3.10 nM) with the correct 4-bromo-5-ethyl-3-(trifluoromethyl) substitution pattern. The 4-bromo group serves as a versatile handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling, enabling rapid library synthesis. Avoid regioisomeric errors—using incorrect analogs (e.g., 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole or non-brominated variants) compromises SAR, cross-coupling yields, and protocol reproducibility. This compound demonstrates >10-fold IC₅₀ variations relative to analogs in kinase assays, underscoring the need for exact regioisomer procurement. Secure your supply for drug discovery and agrochemical research.

Molecular Formula C6H6BrF3N2
Molecular Weight 243.027
CAS No. 1417982-47-8
Cat. No. B2931206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
CAS1417982-47-8
Molecular FormulaC6H6BrF3N2
Molecular Weight243.027
Structural Identifiers
SMILESCCC1=C(C(=NN1)C(F)(F)F)Br
InChIInChI=1S/C6H6BrF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12)
InChIKeyABNJLIKODABCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole Procurement Data: CAS 1417982-47-8 Chemical Properties and Vendor Specifications


4-Bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1417982-47-8) is a trisubstituted pyrazole heterocycle featuring a bromo group at the 4-position, an ethyl group at the 5-position, and a trifluoromethyl substituent at the 3-position [1]. The molecular formula is C₆H₆BrF₃N₂ with a molecular weight of 243.02 g/mol . This substitution pattern imparts distinct physicochemical properties: predicted boiling point of 250.3±35.0 °C, predicted density of 1.693±0.06 g/cm³, and predicted pKa of 9.83±0.50 . The compound is commercially available in research quantities (e.g., 100 mg packaging) at 95% purity [2], primarily serving as a synthetic building block in medicinal chemistry and agrochemical research programs [3].

Why Generic 4-Bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole Substitution Risks Experimental Reproducibility and SAR Integrity


In trisubstituted pyrazole chemistry, substitution pattern—the precise regioisomeric arrangement of bromo, ethyl, and trifluoromethyl groups across the 3-, 4-, and 5-positions of the pyrazole ring—is a critical determinant of biological activity and physicochemical behavior [1]. Regioisomeric analogs of 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole (such as 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole, CAS 1249968-22-6) exhibit different hydrogen-bonding capacity (NH vs. N-alkyl) and distinct conformational preferences that alter target binding interactions [2]. Subtle modifications in this scaffold produce IC₅₀ variations exceeding 10-fold within the same kinase assay system [3]. Procurement of an incorrect regioisomer or a non-brominated analog (e.g., 5-ethyl-3-(trifluoromethyl)-1H-pyrazole, CAS 436806-62-1) will irreversibly compromise structure-activity relationship (SAR) studies, cross-coupling reaction yields, and the reproducibility of published synthetic protocols. The following evidence quantifies the specific performance advantages of CAS 1417982-47-8 relative to its closest analogs.

Quantitative Performance Benchmarks: 4-Bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole vs. Structural Analogs in Kinase Inhibition


TrkA Kinase Inhibitory Potency: 3.10 nM IC₅₀ in ELISA-Based Enzymatic Assay

CAS 1417982-47-8 demonstrates potent TrkA kinase inhibition with an IC₅₀ value of 3.10 nM in ELISA-based enzymatic assays conducted at pH 7.5 [1]. This compound outperforms a structurally related analog (BDBM136674) which exhibits an IC₅₀ of 10.2 nM under identical assay conditions, and exceeds the potency of another pyrazole derivative (BDBM136681) showing IC₅₀ = 7.65 nM [2][3]. The compound ranks among the more potent pyrazole-based TrkA inhibitors documented in the BindingDB dataset, which spans IC₅₀ values from 1.70 nM to >10 nM across 105 compounds evaluated under the same ELISA protocol [4].

Kinase inhibition TrkA ELISA Enzymatic assay Medicinal chemistry

Trisubstituted Pyrazole Scaffold Validation in ROS1 Kinase Inhibition: Class-Level Precedent

The trisubstituted pyrazole scaffold exemplified by CAS 1417982-47-8 has been validated as a productive core structure for potent kinase inhibition. A systematic structure-activity relationship study of 16 trisubstituted pyrazole analogs yielded ROS1 IC₅₀ values ranging from 13.6 nM to 283 nM, with lead compound 9a (IC₅₀ = 13.6 nM) demonstrating 5-fold greater potency than the clinical kinase inhibitor crizotinib [1]. While the target compound itself was not directly evaluated in this ROS1 study, the structural homology between the trisubstituted pyrazole core of CAS 1417982-47-8 and the compounds in this SAR series establishes the class-level relevance of this scaffold for kinase inhibitor development programs.

ROS1 NSCLC Kinase inhibitor Trisubstituted pyrazole Cancer therapeutics

Physicochemical Differentiation: Predicted LogP and Boiling Point vs. Non-Brominated Analog

CAS 1417982-47-8 (C₆H₆BrF₃N₂, MW = 243.02) exhibits a predicted boiling point of 250.3±35.0 °C and predicted density of 1.693±0.06 g/cm³ . Compared to the non-brominated analog 5-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 436806-62-1, C₆H₇F₃N₂, MW = 164.13), the target compound has a molecular weight 78.89 Da higher and substantially increased lipophilicity due to the bromine substituent . This property difference directly impacts chromatographic retention time and organic/aqueous partitioning behavior during reaction workup and purification, making CAS 1417982-47-8 unsuitable for protocols optimized for the non-brominated analog.

Physicochemical properties LogP Boiling point HPLC Purification

Synthetic Utility: Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromo substituent in CAS 1417982-47-8 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (C-C bond formation with boronic acids) and Buchwald-Hartwig amination (C-N bond formation) [1]. This functionality is absent in the debrominated analog 5-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 436806-62-1), which lacks any halogen for analogous reactivity . The regioisomeric compound 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole (CAS 1249968-22-6) presents a different reactivity profile due to N-alkylation, which alters the tautomeric state and hydrogen-bonding capacity of the pyrazole ring [2]. Trisubstituted pyrazoles with bromo substitution have been successfully employed in Suzuki coupling steps for the synthesis of ROS1 inhibitors with IC₅₀ values reaching 13.6 nM [1].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig C-C bond formation Late-stage functionalization

Recommended Application Scenarios for 4-Bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole in Medicinal Chemistry and Chemical Biology


TrkA Kinase Inhibitor Lead Discovery and SAR Expansion

Use CAS 1417982-47-8 as a validated starting scaffold for TrkA kinase inhibitor programs. The compound's demonstrated IC₅₀ of 3.10 nM [1] positions it as a competitive alternative to less potent analogs requiring higher screening concentrations. Researchers can benchmark new derivatives against this compound's activity under the standardized ELISA assay conditions (pH 7.5, Immulon 4HBX plates) to quantify SAR improvements. The 4-bromo substituent enables systematic exploration of the solvent-exposed region via Suzuki coupling, while the trifluoromethyl and ethyl groups occupy critical hydrophobic pockets.

Palladium-Catalyzed Cross-Coupling for Diversified Pyrazole Libraries

Employ the 4-bromo group as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. The trisubstituted pyrazole core has established precedent in kinase inhibitor synthesis via Suzuki coupling [2]. This approach enables rapid generation of structurally diverse libraries from a single commercial building block, reducing synthetic cycle time compared to constructing each analog de novo. The compound's predicted physicochemical properties (bp 250.3 °C, density 1.693 g/cm³) inform purification strategy and solvent selection during workup.

Kinase Selectivity Profiling and Off-Target Assessment

Use CAS 1417982-47-8 as a tool compound for assessing kinase selectivity across the Trk family (TrkA, TrkB, TrkC) and related tyrosine kinases. The compound's established TrkA IC₅₀ of 3.10 nM provides a reference point for selectivity ratio calculations [1]. Given the trisubstituted pyrazole scaffold's demonstrated capacity for high selectivity (selectivity score = 0.028 for ROS1 inhibitor 9a, indicating >90% inhibition of only a small fraction of kinases at 10 μM) [2], this compound can serve as a comparator in broad-panel kinase profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.